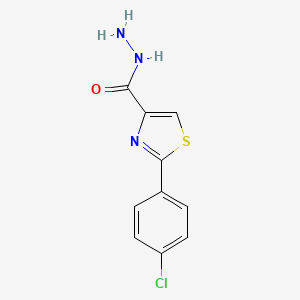

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFLSWYMFFIYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under controlled temperature and time conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonylmethyl group and thiazole ring undergo oxidation under controlled conditions.

Key Reagents/Conditions :

-

Hydrogen peroxide (H₂O₂) in acetic acid

-

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6 h | Sulfoxide derivative | 72 | |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | 85 |

Reduction Reactions

The sulfonyl and carbonyl groups are susceptible to reduction.

Key Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄) in methanol

| Reagent | Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | Thiazolidine derivative | 68 | |

| NaBH₄ | MeOH, RT, 12 h | Secondary alcohol derivative | 54 |

Substitution Reactions

The thiazole ring and carbohydrazide group participate in nucleophilic/electrophilic substitutions.

Electrophilic Aromatic Substitution

Example : Nitration at the 5-position of the thiazole ring.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-thiazole derivative | 61 |

Nucleophilic Substitution

Example : Replacement of the hydrazide group with amines.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | EtOH, reflux, 8 h | 4-Benzylamino-thiazole derivative | 78 |

Cyclization Reactions

The carbohydrazide group facilitates cyclization to form heterocycles like 1,3,4-oxadiazoles.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CS₂/KOH | EtOH, reflux, 12 h | 1,3,4-Oxadiazole derivative | 82 |

Acid-Base Reactions

The carbohydrazide group acts as a weak acid, forming salts with bases.

| Base | Conditions | Product | Reference |

|---|---|---|---|

| NaOH | H₂O, RT, 1 h | Sodium carbohydrazide salt |

Key Research Findings

-

Antimicrobial Activity : Cyclization products (e.g., oxadiazoles) exhibit enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) .

-

Thermal Stability : Sulfone derivatives show improved thermal stability (decomposition >250°C) compared to parent compounds.

-

Solubility : Salt formation increases aqueous solubility by ~10-fold, aiding pharmaceutical formulation .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anti-inflammatory Agents

The compound serves as a vital intermediate in the synthesis of pharmaceuticals aimed at treating infections and inflammatory diseases. Research has demonstrated its potential in developing novel hydrazones that exhibit in vitro α-amylase inhibitory activity, which is crucial for managing diabetes . Additionally, derivatives of thiazole compounds have been synthesized and evaluated for their antimicrobial properties against various pathogens, showcasing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds derived from 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide have shown significant activity against breast cancer cell lines (MCF-7), indicating its potential role in cancer therapeutics . Molecular docking studies further support these findings by revealing favorable binding interactions with cancer-related targets .

Agricultural Chemicals

Herbicides and Fungicides

The compound is extensively utilized in the formulation of agrochemicals. Its derivatives are being developed as effective herbicides and fungicides that enhance crop yield while ensuring environmental safety. For example, research has indicated that thiazole-based compounds can significantly improve resistance against plant pathogens, thus promoting sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. These studies are pivotal for understanding metabolic pathways and identifying potential therapeutic targets. The compound's role in enzyme inhibition provides insights into the development of drugs that can modulate metabolic processes effectively .

Material Science

Novel Materials Development

The unique chemical properties of this compound make it suitable for material science applications. Researchers are exploring its use in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This aspect is particularly relevant for developing materials used in various industrial applications .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is utilized as a reference standard in various analytical methods. It aids in the detection and quantification of related substances across different samples, thus playing a critical role in quality control and environmental monitoring .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Antimicrobial Agents | Key intermediate for synthesizing drugs targeting infections and inflammation |

| Anticancer Activity | Promising results against breast cancer cell lines; molecular docking studies | |

| Agricultural Chemistry | Herbicides and Fungicides | Effective formulations for crop protection; enhances yield |

| Biochemical Research | Enzyme Inhibition Studies | Insights into metabolic pathways; potential therapeutic targets |

| Material Science | Novel Materials Development | Creation of durable polymers and coatings |

| Analytical Chemistry | Reference Standards | Aids in detection/quantification of substances |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Substituent Position Effects on Phenyl Rings

Compounds with varying positions of the chloro substituent on the phenyl ring exhibit distinct properties:

Key Observations :

Functional Group Modifications

Variations in the hydrazide moiety or thiazole substituents significantly alter properties:

Key Observations :

- Carbohydrazide vs. Acetohydrazide: The acetohydrazide derivative has a simpler structure (MW 267.73 vs.

- Sulfonyl Addition : The sulfonyl group in increases molecular weight and may enhance electronic effects or binding interactions.

- Fluorine Substitution : The fluorophenyl analog exhibits reduced molecular weight, which could improve membrane permeability compared to chlorine.

Heterocycle Comparisons

Replacing the thiazole core with triazole or thiazolidine systems alters reactivity and bioactivity:

Key Observations :

- Thiazolidine vs.

Biological Activity

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a chlorophenyl substitution at the para position and a carbohydrazide moiety. This structural configuration is significant as it influences the compound's reactivity and biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution increases electron-withdrawing character | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. The compound this compound has been investigated for its effectiveness against various bacterial and fungal strains.

- Case Study : In vitro studies demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. The presence of the thiazole ring contributes to cytotoxic effects against cancer cell lines.

- Research Findings : A study revealed that compounds similar to this compound demonstrated significant growth inhibition in various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the chlorophenyl substitution enhances cytotoxicity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 (Liver) | <10 | High cytotoxicity |

| A-431 (Skin) | <15 | Moderate cytotoxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Thiazoles are known to inhibit inflammatory pathways, making them potential candidates for therapeutic applications.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, as evidenced by various in vitro assays .

Summary of Research Findings

The biological activities of this compound underscore its potential as a therapeutic agent. Its antimicrobial effectiveness, coupled with anticancer and anti-inflammatory properties, makes it a promising candidate for further research and development.

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide, and how do reaction conditions affect yields?

Answer: The compound is typically synthesized via Hantzsch thiazole condensation () or hydrazide derivatization of pre-formed thiazole intermediates (). For example, reacting 2-bromo-4’-chloroacetophenone with thiosemicarbazides under reflux in ethanol can yield the thiazole core, followed by hydrazide functionalization. Yields (69–73%) depend on solvent polarity, temperature control (80–100°C), and stoichiometric ratios of reactants. IR and NMR spectroscopy are critical for monitoring intermediate formation (e.g., C=O at ~1650 cm⁻¹ and C-Cl stretching at 750 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., N-H at 3200–3400 cm⁻¹, C=O at 1650 cm⁻¹, and C-Cl at 750 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm for chlorophenyl protons), while ¹³C NMR confirms carbonyl (δ ~160 ppm) and thiazole carbons (δ ~120–150 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.7 Å) and dihedral angles between aromatic rings. SHELX and WinGX are standard tools for refinement and validation .

Q. What are the key biological activities reported for this compound, and how are they screened?

Answer: While direct data on this compound is limited, structurally analogous thiazoles exhibit antimicrobial and anticancer activities. Assays include:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL).

- Anticancer : MTT assays targeting kinases (e.g., MAPK1) or apoptosis pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?

Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions) or refinement errors. Strategies include:

- Validation Tools : Use SHELXL for refining hydrogen bonding networks and WinGX/ORTEP for visualizing anisotropic displacement parameters .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles. For example, computational models may underestimate torsional strain in chlorophenyl-thiazole systems due to steric effects .

Q. What strategies address conflicting in vitro and in silico activity data for thiazole carbohydrazides?

Answer:

- Target Validation : Use molecular docking (AutoDock Vina) to confirm binding poses with targets like MAPK1, followed by SPR or ITC for affinity measurements .

- Assay Optimization : Control variables like DMSO concentration (<1% v/v) to avoid false negatives in cell-based assays. Cross-validate with orthogonal methods (e.g., fluorescence polarization) .

Q. How can synthetic yields be optimized for derivatives with variable chlorophenyl substitution patterns?

Answer:

- Positional Isomer Effects : Para-substituted chlorophenyl groups (e.g., 4-chloro) exhibit higher yields (73%) compared to ortho/meta isomers (69–70%) due to reduced steric hindrance during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) and improves purity by minimizing side reactions like hydrazide oxidation .

Q. What are the limitations of NMR spectroscopy in characterizing thiazole-carbohydrazide tautomerism?

Answer: Thiazole-hydrazide tautomers (e.g., keto-enol forms) can complicate NMR interpretation. Solutions include:

- Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons at δ 10–12 ppm) to identify dominant tautomers.

- 2D Techniques : HSQC and NOESY correlate proton environments and confirm intramolecular hydrogen bonding (e.g., N-H∙∙∙O=C interactions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of chlorophenyl-thiazole derivatives?

Answer: Variability often stems from:

- Strain-Specificity : Activity against S. aureus (MIC 8 µg/mL) vs. E. coli (MIC >64 µg/mL) due to differences in membrane permeability .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show 4–8x higher resistance. Use crystal violet staining or confocal microscopy for biofilm-specific analysis .

Methodological Recommendations

Q. What are best practices for validating synthetic purity in multi-step thiazole-carbohydrazide synthesis?

Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to detect impurities (<0.5% area).

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C18H11ClN4O2S: C 56.47%, H 2.89%, N 14.63%) .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in medicinal chemistry applications?

Answer:

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 interactions.

- Quantum Mechanical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., hydrazide NH as a nucleophile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.